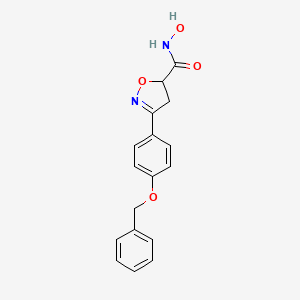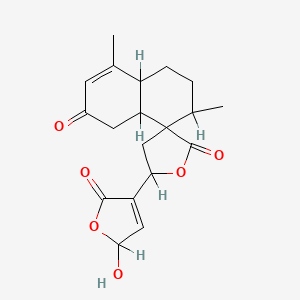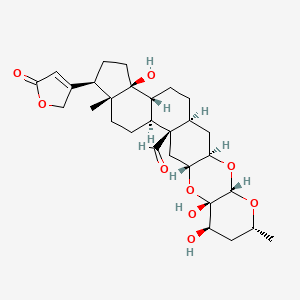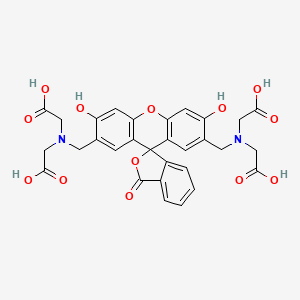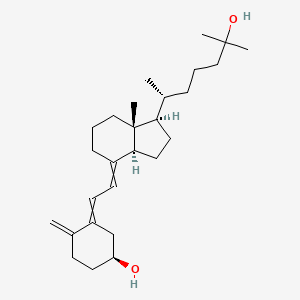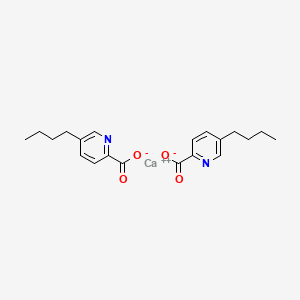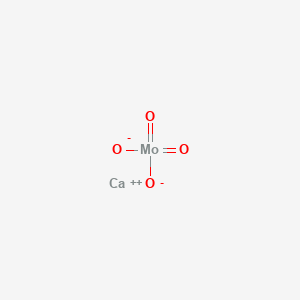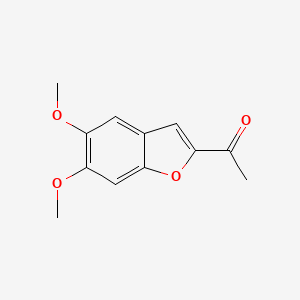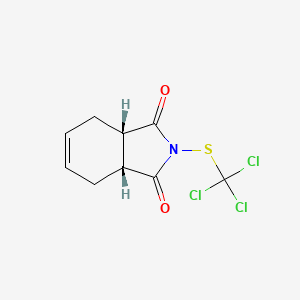
Captan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Captan is a widely used fungicide belonging to the phthalimide class of fungicides. It is primarily used to control fungal diseases in a variety of crops, including fruits, vegetables, and ornamental plants. This compound is known for its effectiveness in preventing diseases such as apple scab, brown rot, and leaf spot. It is a white solid in its pure form, although commercial samples may appear yellow or brownish .
Mechanism of Action
Target of Action
Captan is a broad-spectrum fungicide that primarily targets a wide variety of fungi . It is a non-specific thiol reactant that inhibits the respiration of numerous species of fungi and bacteria . The primary targets of this compound are the thiol-containing enzymes involved in mitochondrial respiration in fungal spores .
Mode of Action
This compound works by coming into contact with a fungus and interrupting a key process in its life cycle . It is a protective and curative agent that inhibits the respiration of fungi and bacteria . The mechanism of action may involve the degradation of this compound into the short-lived thiophosgene, which is highly reactive with thiols and other functional groups .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the respiration processes of fungi and bacteria. By reacting with thiol groups, this compound disrupts the function of thiol-containing enzymes that are crucial for mitochondrial respiration . This disruption leads to the inhibition of fungal growth and development .
Result of Action
The result of this compound’s action is the effective control of a wide variety of fungal diseases. By disrupting the respiration processes of fungi and bacteria, this compound prevents these organisms from growing and proliferating, thereby controlling the spread of fungal diseases .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. Its effectiveness can be influenced by factors such as the method and conditions of its application, the presence of other chemicals, and the specific characteristics of the environment in which it is used .
Biochemical Analysis
Biochemical Properties
Captan interacts with various enzymes and proteins in biochemical reactions. It exhibits poor detection sensitivity using standard LC-MS/MS measurement conditions, and is typically analyzed by GC-techniques . The compound is known to degrade both in solution as well as during GC-injection .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models At high doses, toxic or adverse effects have been observed
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . The compound can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Captan is synthesized through a multi-step process involving the reaction of tetrahydrophthalimide with trichloromethyl sulfenyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be summarized as follows:
Formation of Tetrahydrophthalimide: This intermediate is prepared by the reaction of phthalic anhydride with ammonia.
Reaction with Trichloromethyl Sulfenyl Chloride: Tetrahydrophthalimide is then reacted with trichloromethyl sulfenyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using the same basic chemical reactions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Captan undergoes several types of chemical reactions, including:
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of tetrahydrophthalimide and trichloromethyl sulfenyl chloride.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: this compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products Formed
Hydrolysis: Tetrahydrophthalimide and trichloromethyl sulfenyl chloride.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Derivatives of this compound with different functional groups.
Scientific Research Applications
Captan has a wide range of applications in scientific research, including:
Agriculture: Used extensively to control fungal diseases in crops, improving yield and quality.
Biology: Studied for its effects on fungal metabolism and cellular processes.
Medicine: Investigated for its potential use in antifungal treatments and its effects on human health.
Industry: Used in the treatment of wood to prevent fungal decay and extend the lifespan of wooden structures
Comparison with Similar Compounds
Captan is often compared with other fungicides such as folpet and trifloxystrobin. While all three compounds are effective fungicides, they have different modes of action and environmental impacts:
Folpet: Similar to this compound in structure and function, but with a slightly different mechanism of action.
Trifloxystrobin: A modern fungicide with a specific mode of action, often used as an alternative to this compound.
This compound is unique in its multi-site mode of action, which makes it less likely for fungi to develop resistance compared to fungicides with a single target site .
Conclusion
This compound is a versatile and effective fungicide with a wide range of applications in agriculture, biology, medicine, and industry. Its unique mechanism of action and ability to control a broad spectrum of fungal diseases make it an invaluable tool for growers and researchers alike. Despite its effectiveness, it is important to use this compound responsibly to minimize potential environmental and health impacts.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
133-06-2 |
|---|---|
Molecular Formula |
C9H8Cl3NO2S |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+ |
InChI Key |
LDVVMCZRFWMZSG-OLQVQODUSA-N |
impurities |
... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan. One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide. |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Appearance |
Solid powder |
boiling_point |
Decomposes (NTP, 1992) decomposes Decomposes |
Color/Form |
White to cream powder Crystals from carbon tetrachloride Colorless crystals White, crystalline powder [Note: Commercial product is a yellow powder] |
density |
1.74 at 68 °F (USCG, 1999) - Denser than water; will sink 1.74 g/cu cm at 25 °C Relative density (water = 1): 1.74 1.74 |
melting_point |
352 °F (NTP, 1992) 172.5 °C Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/ No melting point; decomposes at 178 °C 352 °F 352 °F (Decomposes) |
Key on ui other cas no. |
133-06-2 |
physical_description |
Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH] WHITE CRYSTALS. Odorless, white, crystalline powder. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.] |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point. |
solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) In water, 5.1 mg/L at 25 °C 7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C 20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C Slightly soluble in ethylene dichloride For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: (none) (77 °F): 0.0003% |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide |
vapor_pressure |
less than 0.00001 mmHg at 77 °F (NTP, 1992) 9X10-8 mm Hg at 25 °C 0 mmHg (approx) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



